6-Bromoharmine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

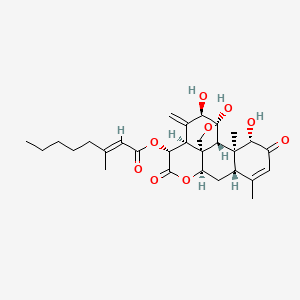

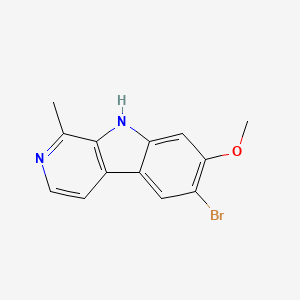

6-bromoharmine is a member of the class of beta-carbolines that is 9H-beta-carboline substituted by a bromo group at position 6, a methoxy group at position 7 and a methyl group at position 1. It is semisynthetic derivative of harmine and has been shown to exhibit significant anti-HIV activity. It has a role as an anti-HIV agent. It is an aromatic ether, an organobromine compound and a semisynthetic derivative. It derives from a harmine. It is a conjugate base of a 6-bromoharminium(1+).

Applications De Recherche Scientifique

1. Neurological Disorders and Parkinson's Disease

6-Bromoharmine, a variant of bromocriptine, has been studied in the context of neurological disorders. Bromocriptine is known as a selective agonist for dopamine D2 receptors and is used in treating Parkinson's disease. Studies have shown that bromocriptine can induce dose-dependent contralateral rotations in Parkinson's disease animal models, suggesting its potential efficacy in mitigating symptoms associated with dopamine deficiency (Atsumi et al., 2003). Additionally, investigations into the ultrastructure of the caudate nucleus in rats with a unilateral lesion of the substantia nigra pars compacta have revealed that bromocriptine may possess antioxidant properties, potentially decreasing ultrastructural alterations after lesions (Avila-Costa et al., 2005).

2. Drug Delivery Systems

Research into innovative drug delivery systems has examined the use of solid lipid nanoparticles (SLN) for bromocriptine delivery. These studies have shown that encapsulating bromocriptine in nanostructured lipid carriers can enhance its half-life, suggesting a potential improvement in therapeutic efficacy for Parkinson’s disease (Esposito et al., 2008).

3. Bone Marrow Stem Cell Transplantation

In the field of regenerative medicine, bromine-related compounds have been used in studies involving bone marrow stem cell transplantation. For instance, the use of 5-bromo-2’-deoxyuridine-labeled bone marrow stromal cells in Parkinson's disease models showed significant improvements in behavioral and cognitive functions, indicating the potential of bromine-based compounds in enhancing the efficacy of cell-based therapies (Gu et al., 2012).

4. Diabetes Management

Bromocriptine has been recognized for its role in managing diabetes mellitus. Studies indicate that it can reset circadian rhythms of hypothalamic dopamine and serotonin, improving insulin resistance and other metabolic abnormalities. This suggests a novel neurally mediated approach to controlling hyperglycemia in type 2 diabetes mellitus (Holt et al., 2010).

5. Endocrine System Research

Bromocriptine's influence on the endocrine system, especially adrenal function, has been a subject of investigation. It has been observed to reduce corticosterone production in rats, which could have implications for understanding adrenal dysfunction and the mechanisms of action of dopamine agonists (Kan et al., 2003).

Propriétés

Formule moléculaire |

C13H11BrN2O |

|---|---|

Poids moléculaire |

291.14 g/mol |

Nom IUPAC |

6-bromo-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C13H11BrN2O/c1-7-13-8(3-4-15-7)9-5-10(14)12(17-2)6-11(9)16-13/h3-6,16H,1-2H3 |

Clé InChI |

YRYJSDPQWKIQRL-UHFFFAOYSA-N |

SMILES |

CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC |

SMILES canonique |

CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)

![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)

![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)

![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)

![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)

![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)